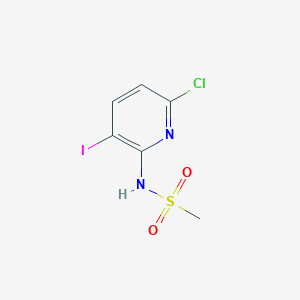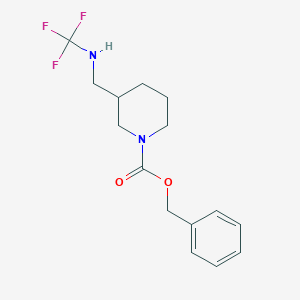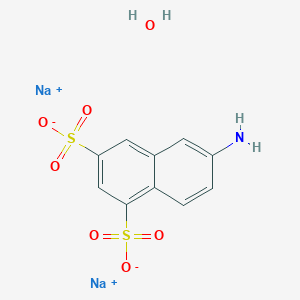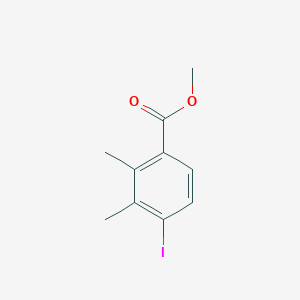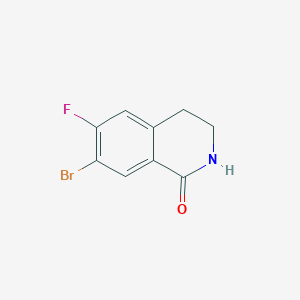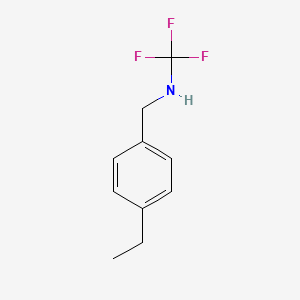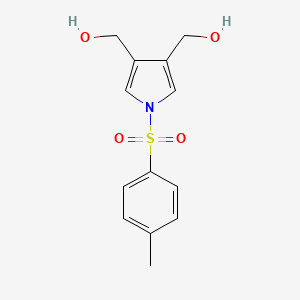
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol is an organic compound with the molecular formula C₁₃H₁₅NO₄S It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol typically involves the tosylation of pyrrole derivatives. One common method includes the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting tosylated pyrrole is then subjected to further functionalization to introduce the dimethanol groups at the 3 and 4 positions of the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol involves its interaction with molecular targets such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-Pyrrole-3,4-diyl)dimethanol: Lacks the tosyl group, making it less reactive in certain substitution reactions.
(1-Tosyl-1H-pyrrole-2,5-diyl)dimethanol: Similar structure but with different positioning of the dimethanol groups, leading to different reactivity and applications.
N-Tosylpyrrole: Contains the tosyl group but lacks the dimethanol groups, limiting its versatility in certain reactions.
Uniqueness
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol is unique due to the presence of both the tosyl group and the dimethanol groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Propriétés
Formule moléculaire |
C13H15NO4S |
|---|---|
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanol |
InChI |
InChI=1S/C13H15NO4S/c1-10-2-4-13(5-3-10)19(17,18)14-6-11(8-15)12(7-14)9-16/h2-7,15-16H,8-9H2,1H3 |
Clé InChI |
WCHUSHMDTHFDQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



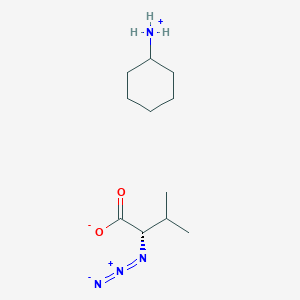
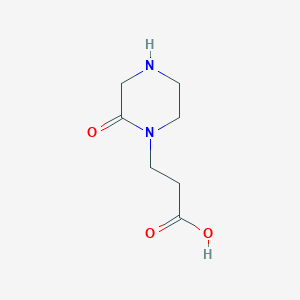
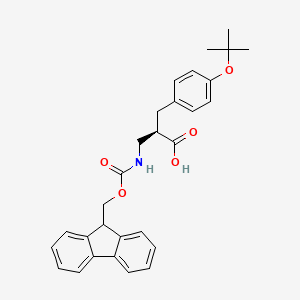
![7-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13975596.png)
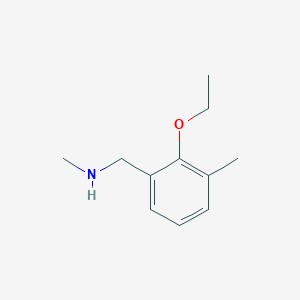
![(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate](/img/structure/B13975605.png)
